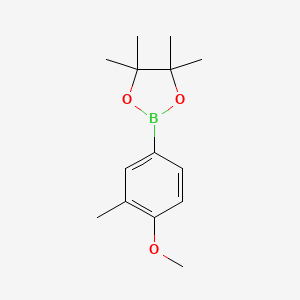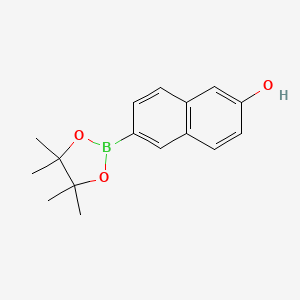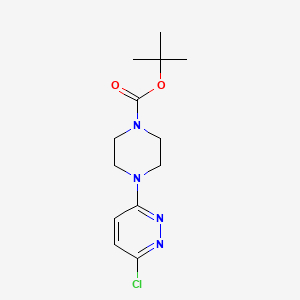
2,6-Dichloro-4-(trifluoromethyl)nicotinic acid
Overview
Description
2,6-Dichloro-4-(trifluoromethyl)nicotinic acid is an aromatic compound with the molecular formula C7H2Cl2F3NO2. It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a nicotinic acid core.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid involves the use of methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate as a starting material. The synthesis process includes the following steps :
- Add 5g (0.0192mol) of methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate to a 100mL three-necked flask.
- Add 0.3g of 10% Pd/C (water content 63.45%), 5.25g (0.0389mol) of CH3COONa 3H2O, and 20mL of ethanol.
- Stir the mixture and replace the nitrogen three times to discharge air.
- Replace hydrogen twice and stir the reaction at room temperature for 8 hours under a hydrogen atmosphere until no hydrogen is absorbed.
- Recover the product by suction filtration.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(trifluoromethyl)nicotinic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Pd/C (Palladium on Carbon): Used as a catalyst in hydrogenation reactions.
CH3COONa (Sodium Acetate): Used as a base in various reactions.
Ethanol: Used as a solvent in many reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted nicotinic acid derivatives and various oxidized or reduced forms of the compound.
Scientific Research Applications
2,6-Dichloro-4-(trifluoromethyl)nicotinic acid has a wide range of scientific research applications, including :
Chemistry: Used as a precursor for the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Comparison with Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)nicotinic acid can be compared with other similar compounds, such as :
2,6-Dichloro-4-(trifluoromethyl)phenyl: A compound with similar structural features but different functional groups.
4-(Trifluoromethyl)nicotinic acid: A compound with a trifluoromethyl group but lacking the chlorine atoms.
Fipronil: A phenyl pyrazole compound with similar fluorine and chlorine atoms but different overall structure.
The uniqueness of this compound lies in its specific combination of chlorine and trifluoromethyl groups attached to the nicotinic acid core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-3-1-2(7(10,11)12)4(6(14)15)5(9)13-3/h1H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBCYMXYIZQNFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620591 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503437-19-2 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
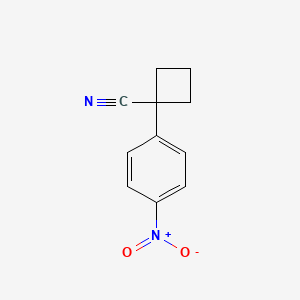
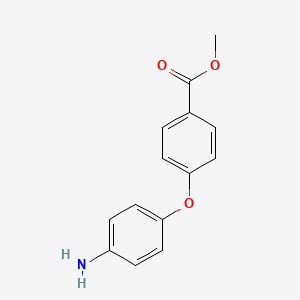
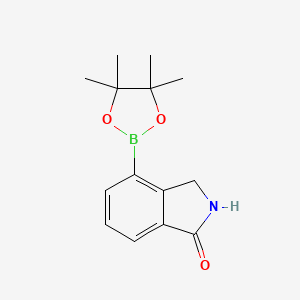
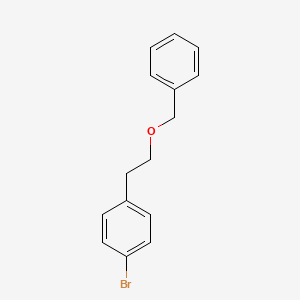
![2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1323441.png)
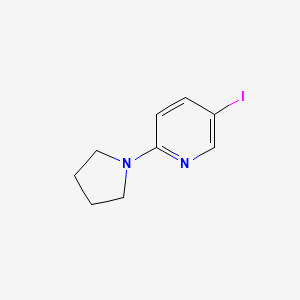
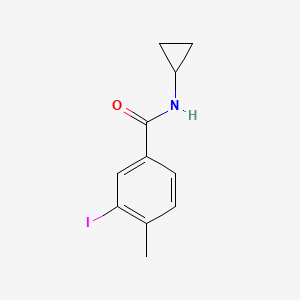


![1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine](/img/structure/B1323451.png)

